N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(11-2-1-6-16-8-11)18-12-5-7-21(9-12)14-4-3-13-19-17-10-22(13)20-14/h1-4,6,8,10,12H,5,7,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOHGAOTYBUEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CN=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazolo[4,3-b]pyridazine Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable electrophiles under acidic or basic conditions.
Pyrrolidine Ring Formation: The triazolo[4,3-b]pyridazine intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Nicotinamide Coupling: Finally, the pyrrolidinyl-triazolo[4,3-b]pyridazine intermediate is coupled with nicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase selectivity.
Green Chemistry Principles: Implementing solvent-free reactions or using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine or pyrrolidine rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in treating various diseases, including infections and cancers.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-b]pyridazine ring can bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. Additionally, the nicotinamide moiety might interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
(a) Triazolo-Pyridazine Derivatives with Pyridine or Aryl Substituents
- Substituted [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines (e.g., compounds 8–10 from Cardiff University): These lack the pyrrolidin-3-yl linker and nicotinamide group. Instead, they feature pyridine rings directly attached to the triazolo-pyridazine core.
(b) Nicotinamide vs. Acetamide/Benzamide Derivatives
- Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) :
Replaces nicotinamide with a methyl-acetamide group. This modification reduces hydrogen-bonding capacity, impacting interactions with targets like Lin28 proteins. The target compound’s nicotinamide may offer improved binding to NAD+-dependent enzymes or receptors . - N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide :
Shows moderate antimicrobial activity, whereas the nicotinamide moiety in the target compound could shift activity toward metabolic or kinase-related pathways .
(c) Pyrrolidin-3-yl Linker vs. Cyclic or Rigid Linkers
- N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide :
Shares the pyrrolidin-3-yl linker but substitutes nicotinamide with a propenamide group. The trifluoromethyl group enhances metabolic stability but may introduce steric hindrance .
Key Findings :
- Replacement of benzamidine with triazolo-pyridazine moieties (e.g., in compounds 14–17 ) abolishes thrombin inhibition but introduces antiproliferative activity in endothelial and tumor cells .
- The target compound’s pyrrolidin-3-yl-nicotinamide structure may balance flexibility and binding specificity, avoiding the PAINs liabilities seen in simpler sulphonamides .
(a) Melting Points and Stability
- E-4b (Triazolo-pyridazine with benzoylamino-propenoic acid): Melting point = 253–255°C .
- E-4d (Chloro-pyridazine analog): Melting point = 187–189°C . The target compound’s melting point is unreported but expected to be intermediate due to its hybrid structure.
Q & A
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., CDK8 inhibition) using recombinant enzymes and ATP-competitive protocols. Include controls for nonspecific binding (e.g., staurosporine) and measure IC₅₀ values via fluorescence polarization or radiometric assays. Kinetic solubility data (e.g., Table 2 in ) should inform buffer selection to avoid precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data across analogs?
- Methodological Answer : Compare substituent effects on core scaffolds. For example, replacing pyrrolidin-3-yl with azetidin-3-yl (smaller ring) may enhance target selectivity but reduce solubility due to increased lipophilicity . Use molecular docking to correlate substituent size/position (e.g., cyclopropyl vs. tert-butyl) with binding affinity to kinase domains .
Q. What strategies address low solubility in pharmacokinetic studies of triazolopyridazine derivatives?
- Methodological Answer : Modify polar groups (e.g., introduce sulfonamide or carboxamide moieties) to improve aqueous solubility. For instance, N-methylpyrrolidine-1-sulfonamide derivatives exhibit enhanced solubility (>100 µM in PBS) compared to nonpolar analogs . Co-solvent systems (e.g., PEG-400/water) can stabilize compounds during in vivo dosing .
Q. How should researchers validate target engagement in cellular models for this compound?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates or live cells. Combine with RNA-seq to profile downstream gene expression (e.g., MYC suppression for CDK8 inhibitors) . For bromodomain targets, employ fluorescence recovery after photobleaching (FRAP) to monitor chromatin interaction dynamics .
Q. What computational approaches predict metabolic stability of triazolopyridazine derivatives?
- Methodological Answer : Apply in silico tools like ADMET Predictor™ to identify metabolic soft spots (e.g., oxidation of cyclopropyl groups). Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
